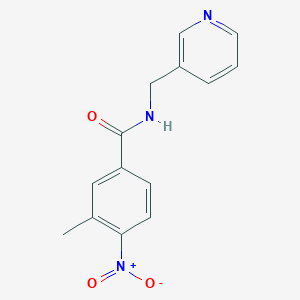![molecular formula C19H23FN2O3 B5542031 3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)
3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step chemical processes, often starting with the condensation of specific phenyl and isopropyl components, followed by reactions that introduce the fluorophenoxy and isoxazolyl carbonyl groups into the piperidine core. For instance, Rathod et al. (2008) detailed the synthesis of novel piperidine derivatives possessing anti-inflammatory and antimicrobial activity, showcasing the intricate steps and conditions required for synthesizing complex piperidine compounds (Rathod, Gaikwad, Gaikwad, & Jadhav, 2008).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized using various spectroscopic methods, including NMR, MS, and IR spectroscopy. Yang et al. (2009) provided insights into the molecular structure of piperidine compounds through single-crystal X-ray analysis, highlighting the significance of hydrogen bonding and molecular conformation in determining the structure (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).
科学的研究の応用
Synthesis and Structural Analysis
The synthesis and ligand binding properties of tropane ring analogues, including structures related to the compound of interest, have been studied to understand their interactions with biological targets like the serotonin transporter (5-HTT). These studies involve complex synthesis routes to explore different stereochemistries and their impacts on binding affinities (Keverline-Frantz et al., 1998). Additionally, research on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors includes structural analysis of compounds with elements common to the compound , focusing on dihedral angles and interatomic distances to understand their crystal packing and potential inhibitory activities (Li et al., 2005).
Biological Activities and Applications
Investigations into new fibrates with a piperidine moiety have revealed compounds that demonstrate superior activities in decreasing triglyceride, cholesterol, and blood sugar levels compared to known drugs, indicating potential applications in metabolic disorder treatment (Komoto et al., 2000). Moreover, the study on the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors highlights the metabolism and potential therapeutic applications of compounds with a similar structural backbone, focusing on their metabolic stability and efficacy in cancer treatment (Teffera et al., 2013).
Conformation and Interaction Studies
Crystal structure analysis of derivatives closely related to the compound of interest has been conducted to understand the conformational preferences and interactions within the molecular structure, aiding in the design of more effective therapeutic agents (Raghuvarman et al., 2014). This includes examining the inclination angles of functional groups and how these structural features influence the compounds' biological activities.
将来の方向性
特性
IUPAC Name |
[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-13(2)17-10-18(25-21-17)19(23)22-8-4-5-14(11-22)12-24-16-7-3-6-15(20)9-16/h3,6-7,9-10,13-14H,4-5,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXGMHRYUFAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCCC(C2)COC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)
![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)